The Discovery and Isolation of Schisandrin C from Schisandra chinensis: A Technical Guide
The Discovery and Isolation of Schisandrin C from Schisandra chinensis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Schisandrin C, a prominent bioactive dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis (Turcz.) Baill. Schisandrin C has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and visualizes key processes to serve as a valuable resource for researchers, scientists, and professionals in drug development. The methodologies covered range from traditional solvent extraction and column chromatography to more advanced techniques such as supercritical fluid extraction and high-speed countercurrent chromatography. Furthermore, this guide elucidates the molecular mechanisms of Schisandrin C by diagramming its interaction with critical signaling pathways, including AMPK, PI3K/AKT/mTOR, and MAPK.
Introduction
Schisandra chinensis, commonly known as the five-flavor berry, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[3] Modern phytochemical investigations have identified lignans as the primary active constituents responsible for its therapeutic properties.[3][4] Among these, Schisandrin C is a major lignan that has been the subject of extensive research.[1][5]
This guide focuses on the technical aspects of isolating and purifying Schisandrin C from its natural source. It aims to provide fellow researchers with a detailed and practical resource to facilitate their own investigations into this promising compound.
Physicochemical Properties of Schisandrin C
A clear understanding of the physical and chemical characteristics of Schisandrin C is fundamental for its successful isolation and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₆ | [2] |
| Molecular Weight | 384.42 g/mol | [2] |
| CAS Number | 61301-33-5 | [2] |
| Purity (Post-purification) | >98% (HPLC) | [6] |
| Solubility | Soluble in DMSO (77 mg/mL) | [2] |
Experimental Protocols for Isolation and Purification
The isolation of Schisandrin C from Schisandra chinensis fruits involves a multi-step process of extraction, fractionation, and purification. Below are detailed protocols derived from established methodologies.
Method 1: Solvent Extraction and Silica Gel Column Chromatography
This is a conventional and widely used method for the laboratory-scale isolation of Schisandrin C.
3.1.1. Extraction
-
Preparation: 1 kg of dried and powdered fruits of Schisandra chinensis is used as the starting material.[6]
-
Extraction: The powdered fruit is subjected to reflux with hot ethanol at 70°C. This process is repeated twice to ensure exhaustive extraction.[6]
-
Concentration: The ethanol extract is filtered and then concentrated using a rotary evaporator under reduced pressure at 60°C to remove the ethanol.[6]
3.1.2. Fractionation
-
Solvent Partitioning: The concentrated residue is partitioned between petroleum ether and water.[6] The petroleum ether fraction, which contains the less polar lignans including Schisandrin C, is collected.
3.1.3. Purification
-
Silica Gel Column Chromatography: The petroleum ether fraction is loaded onto a silica gel column (50 x 8 cm i.d.).[6]
-
Elution: The column is eluted with a mobile phase of 15% ethyl acetate in petroleum ether (6.0 L).[6]
-
Fraction Collection: Fractions are collected and monitored (e.g., by TLC or HPLC) to identify those containing Schisandrin C.
-
Recrystallization: The Schisandrin C-rich fraction is further purified by recrystallization with ethyl acetate to yield pure crystals.[6]
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Starting Material | 1 kg powdered fruits of S. chinensis | [6] |
| Extraction Solvent | Ethanol | [6] |
| Extraction Temperature | 70°C | [6] |
| Fractionation Solvents | Petroleum ether and water | [6] |
| Column Stationary Phase | Silica gel | [6] |
| Column Dimensions | 50 x 8 cm i.d. | [6] |
| Elution Solvent | 15% ethyl acetate in petroleum ether | [6] |
| Final Yield | 300 mg of Schisandrin C | [6] |
Method 2: Advanced Extraction and Purification Techniques
More recent and efficient methods have been developed for the isolation of lignans from Schisandra chinensis.
3.2.1. Supercritical Fluid Extraction (SFE)
-
Preparation: 50 g of coarsely chopped, dried Schisandra berries are placed in a 100 mL extraction vessel.[7]
-
Extraction: The extraction is performed for 60 minutes using a supercritical fluid extraction system.[7]
-
Collection: The resulting extract is a concentrated solution ready for further purification.[7]
3.2.2. High-Speed Countercurrent Chromatography (HSCCC)
-
Preparation: A petroleum ether extract of Schisandra chinensis is prepared.[8]
-
Two-Phase Solvent System: A solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) is prepared and equilibrated.[8]
-
Separation: The petroleum ether extract (100 mg) is subjected to preparative HSCCC using the prepared two-phase solvent system.[8]
-
Fraction Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.[8]
Quantitative Data for HSCCC Purification
| Parameter | Value | Reference |
| Starting Material | 100 mg of petroleum ether extract | [8] |
| Solvent System | n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) | [8] |
| Yield of Schisandrin | 16 mg | [8] |
| Purity of Schisandrin | >98% | [8] |
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant method for the identification and quantification of Schisandrin C.
HPLC Conditions
| Parameter | Condition | Reference |
| Column | Shim-pack VP-ODS (150 x 4.6 mm, 3.5 µm) | [8] |
| Mobile Phase | Methanol-water (75:25, v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 254 nm | [8] |
| Column Temperature | 35°C | [8] |
| Retention Time of Schisandrin C | ~10.623 min | [6] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Schisandrin C Isolation
The following diagram illustrates the general workflow for the isolation and purification of Schisandrin C using the conventional solvent extraction and chromatography method.
Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its biological effects by modulating several key intracellular signaling pathways.
5.2.1. AMPK Signaling Pathway in Adipocytes
Schisandrin C has been shown to inhibit lipid accumulation in 3T3-L1 adipocytes by activating the AMPK signaling pathway.[9]
5.2.2. PI3K/AKT/mTOR Autophagy Pathway in Atherosclerosis
Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway, suggesting a potential therapeutic role in atherosclerosis.[10]
References
- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. phcogcommn.org [phcogcommn.org]
- 4. Identification of Quality Markers in Schisandra chinensis (Turcz.) Baill. Using UPLC-Q-Extractive Orbitrap/MS, Chemometric Analysis, and Network Pharmacology [mdpi.com]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
